2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole
Description
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Properties
IUPAC Name |
2-(methoxymethyl)-6-phenylsulfanyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-18-10-15-16-13-8-7-12(9-14(13)17-15)19-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQMARFZCOQJMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=C(N1)C=C(C=C2)SC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80524198 | |
| Record name | 2-(Methoxymethyl)-6-(phenylsulfanyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80524198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92114-71-1 | |
| Record name | 2-(Methoxymethyl)-6-(phenylthio)-1H-benzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092114711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Methoxymethyl)-6-(phenylsulfanyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80524198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(METHOXYMETHYL)-6-(PHENYLTHIO)-1H-BENZIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72JS9Q2KCH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole
This guide provides a comprehensive overview of a robust and logical synthetic pathway for 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations behind the chosen methodology. We will detail the synthesis of a key diamine intermediate followed by the pivotal cyclocondensation reaction, offering field-proven insights to ensure reproducibility and high-purity yields.
Strategic Overview: A Retrosynthetic Approach
The target molecule, 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole, is a substituted benzimidazole, a heterocyclic scaffold of significant interest in medicinal chemistry.[1][2] Its structure can be deconstructed into three primary components: a benzimidazole core, a 2-methoxymethyl substituent, and a 5-phenylthio substituent.
The most reliable and convergent strategy for constructing the benzimidazole core is the Phillips-Ladenburg reaction, which involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[3][4] This approach dictates our overall strategy, as illustrated in the retrosynthetic analysis below.
Caption: Retrosynthetic analysis of the target molecule.
Our pathway is therefore a two-stage process:
-
Synthesis of the Key Intermediate: Preparation of 4-(phenylthio)benzene-1,2-diamine.
-
Final Cyclocondensation: Reaction of the diamine intermediate with methoxyacetic acid to yield the final product.
Synthesis of Key Intermediate: 4-(Phenylthio)benzene-1,2-diamine
The synthesis of this crucial building block is achieved in two high-yielding steps starting from a commercially available nitroaniline. The strategy relies on a nucleophilic aromatic substitution (SNA) followed by a chemoselective nitro group reduction.
Step 2.1: Synthesis of 4-(Phenylthio)-2-nitroaniline
The first step involves the formation of a thioether bond via the reaction of a halogenated nitroaniline with thiophenol. The electron-withdrawing nitro group is essential as it activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the halide.
Experimental Protocol:
-
To a solution of 4-chloro-2-nitroaniline (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
To this stirring suspension, add thiophenol (1.1 eq) dropwise at room temperature. The use of a slight excess of thiophenol ensures the complete consumption of the starting aniline.
-
Heat the reaction mixture to 80-90 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Upon completion, cool the mixture to room temperature and pour it into a beaker of ice-water with vigorous stirring. This will precipitate the crude product.
-
Filter the resulting solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum.
-
Recrystallize the crude solid from an ethanol/water mixture to yield pure 4-(phenylthio)-2-nitroaniline as a yellow-orange solid.
Causality and Expertise:
-
Solvent Choice: DMF is an ideal solvent for SₙAr reactions as its polar, aprotic nature effectively solvates the potassium cation without interfering with the nucleophilicity of the thiophenolate anion.
-
Base: Potassium carbonate is a sufficiently strong base to deprotonate thiophenol, generating the potent thiophenolate nucleophile required for the substitution.
-
Work-up: Precipitation in water is a highly effective method for isolating the water-insoluble organic product from the water-soluble DMF and inorganic byproducts.
Step 2.2: Reduction of 4-(Phenylthio)-2-nitroaniline
The final step in preparing the key intermediate is the selective reduction of the nitro group to an amine. A variety of methods can be employed, but reduction using stannous chloride (SnCl₂) in an acidic medium is particularly effective and tolerant of the thioether functionality.
Experimental Protocol:
-
Suspend 4-(phenylthio)-2-nitroaniline (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) in concentrated hydrochloric acid (HCl) to the suspension. The large excess of the reducing agent ensures a rapid and complete reaction.
-
Heat the mixture to reflux (approximately 70-80 °C) for 1-2 hours. The reaction progress can be monitored by TLC.
-
After cooling, carefully neutralize the acidic solution by slowly adding a concentrated aqueous solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) while cooling in an ice bath. Adjust the pH to >10. This step is highly exothermic and results in the precipitation of tin salts.
-
Extract the aqueous slurry multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 4-(phenylthio)benzene-1,2-diamine, which can be used in the next step without further purification or can be purified by column chromatography if necessary.[5]
Causality and Expertise:
-
Reducing Agent: SnCl₂ is a classic and reliable reagent for the reduction of aromatic nitro groups. It is particularly advantageous because it operates effectively under conditions that do not cleave the thioether linkage.
-
Neutralization: The basification step is critical. It serves to deprotonate the ammonium salts of the product, rendering the diamine soluble in organic solvents for extraction, while simultaneously precipitating inorganic tin hydroxides.
Final Assembly: Phillips-Ladenburg Cyclocondensation
With the key diamine intermediate in hand, the final step is the formation of the benzimidazole ring. This is achieved through an acid-catalyzed condensation with methoxyacetic acid, which provides the C2-methoxymethyl substituent. This reaction requires forcing conditions to drive the dehydration and subsequent cyclization.
Caption: Overall workflow for the synthesis.
Experimental Protocol:
-
Combine 4-(phenylthio)benzene-1,2-diamine (1.0 eq) and methoxyacetic acid (1.2 eq) in a flask.
-
Add 4N hydrochloric acid as the reaction solvent and catalyst. Alternatively, polyphosphoric acid (PPA) can be used as both the catalyst and dehydrating agent.
-
Heat the mixture to reflux (typically 100-120 °C) for several hours (4-8 hours). The reaction should be monitored by TLC or HPLC to track the consumption of the diamine.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a base, such as concentrated ammonium hydroxide, until the pH is approximately 8-9. This will cause the target compound to precipitate.
-
Filter the crude product, wash it extensively with water, and dry it under vacuum.
-
For final purification, recrystallize the solid from a suitable solvent like benzene or an ethanol/water mixture to obtain pure 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole.[6]
Causality and Expertise:
-
Catalyst and Conditions: The harsh, acidic, and high-temperature conditions are necessary to overcome the activation energy for the two-step dehydration process that leads to the aromatic benzimidazole ring.[7] PPA is often preferred for difficult cyclizations as it provides a non-aqueous, strongly acidic medium that also acts as a powerful dehydrating agent.
-
Purification: The final product has low solubility in neutral aqueous media, making precipitation by neutralization an effective purification and isolation technique. Recrystallization is a robust method for removing any remaining impurities.
Data Summary and Validation
A self-validating protocol requires careful monitoring and characterization. The following table summarizes key quantitative data and analytical checkpoints.
| Step | Key Reactants | Molar Ratio (vs. Limiting Reagent) | Typical Yield | Monitoring Technique |
| 2.1 | 4-Chloro-2-nitroaniline, Thiophenol | 1.0 : 1.1 | 85-95% | TLC (Hexane/EtOAc) |
| 2.2 | 4-(Phenylthio)-2-nitroaniline, SnCl₂·2H₂O | 1.0 : 4.5 | 80-90% | TLC (Hexane/EtOAc) |
| 3.0 | 4-(Phenylthio)benzene-1,2-diamine, Methoxyacetic Acid | 1.0 : 1.2 | 70-85% | TLC, HPLC |
Final Product Characterization:
-
Molecular Formula: C₁₅H₁₄N₂OS[6]
-
Appearance: Pale beige to light grey solid[6]
-
Melting Point: ~144 °C (recrystallized from benzene)[6]
Mechanistic Insight: The Phillips-Ladenburg Condensation
Understanding the mechanism provides a deeper appreciation for the reaction conditions. The acid-catalyzed cyclocondensation proceeds through initial amide formation, followed by a rate-limiting intramolecular cyclization and subsequent dehydration.
Caption: Simplified mechanism of the cyclocondensation step.
The initial nucleophilic attack of one amino group onto the protonated carbonyl of methoxyacetic acid forms a tetrahedral intermediate, which then eliminates water to form an amide. The second amino group then attacks the amide carbonyl in an intramolecular fashion. A final dehydration step leads to the stable, aromatic benzimidazole ring. The requirement to eliminate two molecules of water explains the need for high temperatures and a dehydrating agent.
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Benzimidazole synthesis. Organic Chemistry Portal. [Link]
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Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]
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Recent achievements in the synthesis of benzimidazole derivatives. National Institutes of Health (NIH). [Link]
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Review Article: Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. [Link]
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Synthesis of 2-(benzylthio)benzimidazole, 2- [(benzimidazol-2-yl)methylthio]benzimidazole and structural analogues against Haemo. Academic Journals. [Link]
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Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. ResearchGate. [Link]
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Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. National Institutes of Health (NIH). [Link]
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Synthesis and Characterization of Process Related New Impurity in Ufiprazole. E-RESEARCHCO. [Link]
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Synthesis of Some New Benzimidazole Derivatives of Pharmaceutical Interest. ResearchGate. [Link]
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DABCO-Catalyzed DMSO-Promoted Sulfurative 1,2-Diamination of Phenylacetylenes with Elemental Sulfur and o-Phenylenediamines. Université Paris-Saclay. [Link]
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An In-depth Technical Guide to the Putative Mechanisms of Action of 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole
Abstract: The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a detailed examination of the putative mechanisms of action for 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole. While direct, extensive research on this specific molecule is limited, its structural features—a benzimidazole core, a methoxymethyl group at the 2-position, and a phenylthio group at the 5-position—allow for a scientifically grounded exploration of its likely biological targets and pathways. This document synthesizes information from structurally related analogs and the broader benzimidazole class to propose and detail its most probable mechanisms, focusing on proton pump inhibition and potential antimicrobial or anticancer activities.
Introduction and Molecular Profile
2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole is a derivative of benzimidazole with the molecular formula C15H14N2OS.[1] The core benzimidazole structure is a bicyclic system composed of a fused benzene and imidazole ring. This scaffold is notable for its presence in a variety of pharmacologically active agents. The substitutions at the 2 and 5 positions are critical in defining its chemical properties and potential biological interactions.[1]
-
Benzimidazole Core: Provides a rigid, aromatic structure capable of various intermolecular interactions, including hydrogen bonding and π-π stacking.
-
2-Methoxymethyl Group: This substitution can influence the molecule's steric and electronic properties, potentially affecting its binding affinity to target proteins.
-
5-Phenylthio Group: The sulfur-linked phenyl group adds significant lipophilicity and can be a site for metabolic oxidation to sulfoxides or sulfones, which may alter the compound's activity and duration of action.[1]
Based on these features, this guide will explore the following primary putative mechanism of action.
Primary Putative Mechanism: Proton Pump (H+/K+ ATPase) Inhibition
The most well-established mechanism for many 2-substituted benzimidazoles is the inhibition of the gastric hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), the enzyme responsible for the final step of acid secretion in the stomach.[2][3][4] These compounds are known as Proton Pump Inhibitors (PPIs).[2][3][5]
The Gastric H+/K+ ATPase Target
The H+/K+ ATPase is a P-type pump located in the secretory canaliculi of parietal cells in the gastric mucosa.[2][4] It actively transports H+ ions out of the parietal cell into the gastric lumen in exchange for K+ ions, a process powered by ATP hydrolysis.[3][6] This action is the final, rate-limiting step in gastric acid production, making it a prime target for therapeutic intervention in acid-related disorders.[2][3]
Acid-Activated Prodrug Hypothesis
Structurally similar benzimidazoles function as prodrugs that require activation in an acidic environment.[7][8][9] It is highly probable that 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole acts via the same pathway.
Activation Pathway:
-
Selective Accumulation: As a weak base, the compound would be protonated and trapped within the highly acidic secretory canaliculi of the parietal cells.[7]
-
Acid-Catalyzed Conversion: In this acidic environment, the benzimidazole undergoes a molecular rearrangement. This acid-catalyzed reaction converts the inactive prodrug into a reactive cationic sulfenamide intermediate.[7][10]
-
Covalent Inhibition: The activated sulfenamide forms a stable, covalent disulfide bond with specific cysteine residues on the luminal (extracellular) domain of the H+/K+ ATPase alpha-subunit.[8][10] Key binding sites for other PPIs, such as Cys813 and Cys822, are located in the loop between transmembrane segments 5 and 6.[8][10]
-
Irreversible Blockade: This covalent modification irreversibly inactivates the enzyme, effectively blocking its ability to pump protons.[2] The inhibition is profound and long-lasting, as the restoration of acid secretion requires the synthesis of new H+/K+ ATPase enzyme units.[2][9]
The diagram below illustrates the proposed workflow for the activation and inhibitory action on the gastric proton pump.
Caption: Proposed activation pathway of a benzimidazole prodrug in parietal cells.
Other Potential Mechanisms of Action
The benzimidazole scaffold is known for its polypharmacology, and based on analogs, 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole may exhibit other biological activities.[1][11]
Antimicrobial and Antiprotozoal Activity
Benzimidazole derivatives are widely used as antimicrobial and antiparasitic agents.[12]
-
Anthelmintic Action: Compounds like fenbendazole, which also possesses a 5-phenylthio group, function by inhibiting the polymerization of tubulin in parasites.[13] This disrupts the formation of microtubules, which are essential for cell division, motility, and nutrient absorption in the parasite, leading to its death.
-
Antibacterial Action: Some benzimidazole derivatives inhibit bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), which are crucial for DNA replication and repair.[14] Studies on related 2-(benzylthio)-1H-benzimidazole compounds have shown activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[14][15]
-
Antifungal Activity: Various synthetic benzimidazoles have demonstrated efficacy against phytopathogenic fungi.[16]
Anticancer Activity
The disruption of microtubule dynamics is also a validated anticancer mechanism.[17] By interfering with tubulin polymerization, benzimidazole compounds can arrest the cell cycle in rapidly dividing cancer cells, leading to apoptosis. Additionally, some derivatives have been shown to act as topoisomerase inhibitors or modulators of key signaling pathways involved in cancer cell proliferation and survival.[1][17]
The logical workflow to investigate these potential mechanisms is outlined below.
Caption: Experimental workflow to explore secondary biological activities.
Experimental Protocols for Mechanism Validation
To validate the proposed mechanisms, a series of well-defined in vitro experiments are required.
Protocol: In Vitro H+/K+ ATPase Inhibition Assay
Objective: To determine if 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole inhibits the activity of the gastric proton pump and to quantify its potency (IC50).
Materials:
-
Lyophilized porcine or rabbit gastric H+/K+ ATPase vesicles.
-
ATP, KCl, MgCl2, and a suitable buffer (e.g., PIPES-Tris).
-
Test compound dissolved in DMSO.
-
Malachite green reagent for phosphate detection.
-
96-well microplates and plate reader.
Methodology:
-
Vesicle Preparation: Reconstitute lyophilized H+/K+ ATPase vesicles in an appropriate buffer to a final concentration of 5-10 µg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of vesicle suspension.
-
10 µL of varying concentrations of the test compound (e.g., from 0.01 µM to 100 µM). Include a DMSO-only vehicle control and a positive control (e.g., omeprazole).
-
Pre-incubate the mixture at 37°C for 10 minutes to allow for acid-activation of the compound.
-
-
Reaction Initiation: Start the enzymatic reaction by adding 40 µL of a substrate solution containing ATP (final concentration ~2 mM), MgCl2, and KCl.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.
-
Reaction Termination & Detection: Stop the reaction by adding 100 µL of malachite green reagent. This reagent will react with the inorganic phosphate (Pi) released by ATP hydrolysis, producing a colored complex.
-
Data Acquisition: After a 15-minute color development period, measure the absorbance at ~620 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Self-Validation: The inclusion of a known PPI like omeprazole as a positive control validates that the assay conditions are suitable for detecting inhibition. The vehicle control establishes the baseline 100% enzyme activity.
Conclusion
Based on its chemical structure, the primary and most probable mechanism of action for 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole is the irreversible inhibition of the gastric H+/K+ ATPase via an acid-activated prodrug pathway. This places it within the class of proton pump inhibitors. Furthermore, the versatile benzimidazole scaffold suggests a strong potential for secondary activities, including antimicrobial, antiprotozoal, and anticancer effects, likely mediated through targets such as tubulin and topoisomerases. The experimental protocols outlined provide a clear path for the empirical validation of these putative mechanisms, enabling a comprehensive understanding of this compound's pharmacological profile.
References
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Sachs, G., Shin, J. M., Briving, C., Wallmark, B., & Hersey, S. (2006). The Pharmacology of the Gastric Acid Pump, the H+, K+ ATPase. Annual Review of Pharmacology and Toxicology, 46, 233-252. Available at: [Link]
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Kaminski, J. J., Bristol, J. A., Puchalski, C., & Lovey, R. G. (1991). Studies on (H+-K+)-ATPase inhibitors of gastric acid secretion. Prodrugs of 2-[(2-pyridinylmethyl)sulfinyl]benzimidazole proton-pump inhibitors. Journal of Medicinal Chemistry, 34(3), 1034-1041. Available at: [Link]
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Shin, J. M., & Sachs, G. (2008). Pharmacology of Proton Pump Inhibitors. Current Gastroenterology Reports, 10(6), 528–534. Available at: [Link]
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Pérez-Villanueva, M., et al. (2017). Synthesis, antiprotozoal activity, and chemoinformatic analysis of 2-(methylthio)-1H-benzimidazole-5-carboxamide derivatives: Identification of new selective giardicidal and trichomonicidal compounds. European Journal of Medicinal Chemistry, 138, 557-570. Available at: [Link]
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Cleveland Clinic. (2023). Proton Pump Inhibitors (PPIs). Available at: [Link]
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Toure, M., et al. (2022). Synthesis and Antibacterial Effect of 2-(Benzylthio) Methyl-1h-Benzimidazole Derivatives on Two Bacteria of Medical Interest. Trade Science Inc. Available at: [Link]
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Fellenius, E., et al. (1981). Substituted benzimidazoles inhibit gastric acid secretion by blocking (H+ + K+)ATPase. Nature, 290(5802), 159-161. Available at: [Link]
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Kim, S. W. (2016). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. The Korean Journal of Gastroenterology, 67(6), 285-291. Available at: [Link]
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Yordanova, Z. P., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39848-39868. Available at: [Link]
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Besancon, M., et al. (1993). The site of action of pantoprazole in the gastric H+/K(+)-ATPase. Journal of Biological Chemistry, 268(3), 2007-2015. Available at: [Link]
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Regulations.gov. (2023). Nomination for Fenbendazole. Docket No. FDA-2018-N-4626. Available at: [Link]
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Zhang, H., et al. (2016). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Bioorganic & Medicinal Chemistry Letters, 26(15), 3539-3542. Available at: [Link]
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The Benzimidazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The benzimidazole nucleus, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, stands as a cornerstone in medicinal chemistry.[1][2][3] Its structural similarity to endogenous purine nucleotides allows for facile interaction with a multitude of biological targets, underpinning its remarkably diverse pharmacological profile.[4] This technical guide provides a comprehensive exploration of the therapeutic potential of benzimidazole derivatives, delving into their mechanisms of action across key disease areas, established structure-activity relationships, and the practicalities of their synthesis and biological evaluation. Designed for researchers, scientists, and drug development professionals, this document aims to serve as both a foundational resource and a catalyst for innovation in the ongoing quest for novel therapeutics.
The Benzimidazole Core: Physicochemical Properties and Synthetic Strategies
The unique physicochemical properties of the benzimidazole scaffold, including its aromaticity, hydrogen bonding capability, and amphoteric nature, contribute to its versatility as a pharmacophore.[1] Historically, the synthesis of benzimidazoles was first reported in the 1870s.[1] A common and versatile method for synthesizing the benzimidazole core involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives.[2][5] More contemporary, greener synthetic approaches often utilize microwave irradiation or catalyst-free conditions to improve efficiency and reduce environmental impact.[6]
General Synthesis of 2-Substituted Benzimidazoles
A prevalent synthetic route involves the reaction of an o-phenylenediamine with a carboxylic acid under reflux conditions. This method is straightforward and allows for a wide variety of substituents at the 2-position of the benzimidazole ring, which is a key determinant of biological activity.[7]
Anticancer Applications: A Multi-pronged Assault on Malignancy
Benzimidazole derivatives have emerged as a significant class of anticancer agents, exhibiting a broad spectrum of mechanisms to thwart tumor growth and proliferation.[1][8] Their versatility allows them to target various hallmarks of cancer, from uncontrolled cell division to angiogenesis and DNA repair.
Mechanism of Action in Oncology
The anticancer effects of benzimidazole derivatives are multifaceted and include:
-
Tubulin Polymerization Inhibition: Several benzimidazole compounds, including the repurposed anthelmintics mebendazole and albendazole, function as microtubule-destabilizing agents.[9][10] They bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[11] This disruption of the cytoskeleton leads to mitotic arrest in the G2/M phase of the cell cycle and ultimately induces apoptosis.[9][10][12]
-
DNA Intercalation and Topoisomerase Inhibition: The planar structure of the bis-benzimidazole ring allows certain derivatives to intercalate into the minor groove of DNA. This interaction can alter the DNA conformation and inhibit the function of enzymes like topoisomerase, which is crucial for DNA replication and repair.[1][2]
-
Kinase Inhibition: Benzimidazole derivatives have been developed as potent inhibitors of various kinases that are often dysregulated in cancer. For example, some derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key drivers of tumor growth and angiogenesis.[13][14]
-
PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies, and some benzimidazole-based compounds, such as Rucaparib and Veliparib, have been developed for this purpose.[1] These drugs are particularly effective in cancers with BRCA mutations.[1]
-
Androgen Receptor Antagonism: In prostate cancer, some benzimidazole derivatives act as androgen receptor (AR) antagonists, blocking the signaling pathway that drives tumor growth.[1]
Key Anticancer Benzimidazole Derivatives
| Derivative | Primary Mechanism of Action | Therapeutic Target(s) | Key Findings |
| Mebendazole | Tubulin Polymerization Inhibition | β-tubulin | Shows promise in preclinical and clinical settings, particularly for gliomas when combined with other therapies.[8] |
| Albendazole | Tubulin Polymerization Inhibition | β-tubulin | In clinical trials, has shown potential to improve chemosensitivity in colorectal cancer.[8] |
| Rucaparib | PARP Inhibition | PARP-1, -2, -3 | FDA-approved for the treatment of ovarian, fallopian tube, and peritoneal cancers with BRCA mutations.[1] |
| Veliparib | PARP Inhibition | PARP-1, -2 | Investigated in numerous clinical trials for various solid tumors.[1] |
| Galeterone | Androgen Receptor Antagonist | Androgen Receptor, CYP17 lyase | Demonstrates efficacy in both androgen-sensitive and resistant prostate cancer models.[1] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole derivative in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial and Antiviral Applications: Combating Infectious Diseases
The benzimidazole scaffold is a privileged structure in the development of antimicrobial and antiviral agents due to its ability to mimic biological purines and interact with microbial enzymes and proteins.[4]
Mechanism of Action in Infectious Diseases
-
Antibacterial Activity: Benzimidazole derivatives can exert their antibacterial effects by inhibiting bacterial cell wall synthesis through the formation of a covalent adduct with penicillin-binding proteins (PBPs).[7] Some derivatives also inhibit bacterial topoisomerase IV, an enzyme essential for DNA replication.[7]
-
Antifungal Activity: The antifungal action of many benzimidazoles involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[4] Similar to their anticancer mechanism, some also disrupt microtubule formation in fungi.[7]
-
Antiviral Activity: Benzimidazole-based drugs can combat viral infections through various mechanisms, including cytotoxicity that leads to viral cell inhibition.[7] For instance, the antiviral drug Maribavir is effective against cytomegalovirus (CMV).[15]
Notable Antimicrobial and Antiviral Benzimidazole Derivatives
| Derivative | Application | Mechanism of Action |
| Thiabendazole | Antifungal, Anthelmintic | Microtubule disruption |
| Triclabendazole | Anthelmintic | Binds to tubulin |
| Maribavir | Antiviral | Inhibition of viral DNA assembly and egress |
| Hybrid Compounds | Antibacterial, Antifungal | Often exhibit enhanced activity due to the presence of other pharmacophores like triazoles or pyrazoles.[16][17] |
Structure-Activity Relationship (SAR) Insights
SAR studies have revealed that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole ring significantly influence the anti-inflammatory and antimicrobial activity.[18] For instance, the presence of electron-withdrawing groups on a phenyl ring attached to the benzimidazole core can enhance antimicrobial properties.[17]
Anthelmintic Applications: A Long-Standing Therapeutic Success
Benzimidazoles are a cornerstone of anthelmintic therapy in both human and veterinary medicine.[9][19] Their efficacy against a broad spectrum of nematodes, trematodes, and cestodes is well-established.[7]
Mechanism of Action as Anthelmintics
The primary mode of action of anthelmintic benzimidazoles is the selective binding to the β-tubulin of parasitic worms, which is structurally different from mammalian tubulin.[7][9][20] This binding inhibits the polymerization of microtubules, leading to a cascade of detrimental effects in the parasite, including:
-
Disruption of cell division[7]
-
Impaired glucose uptake and depletion of glycogen stores[7]
-
Inhibition of mitochondrial fumarate reductase, leading to reduced ATP production[7]
Pharmacokinetics of Anthelmintic Benzimidazoles
Benzimidazole anthelmintics generally have low aqueous solubility, which affects their oral bioavailability.[21][22] They undergo first-pass metabolism in the liver, often being converted into active and inactive metabolites.[19] For example, fenbendazole is metabolized to its active sulfoxide derivative, oxfendazole.[9]
Visualizing Benzimidazole's Therapeutic Impact
Drug Discovery and Development Workflow
Caption: A streamlined workflow for the discovery and development of benzimidazole-based therapeutics.
Mechanism of Tubulin Polymerization Inhibition
Caption: The mechanism by which benzimidazole derivatives inhibit tubulin polymerization, leading to apoptosis.
Future Directions and Conclusion
The therapeutic landscape of benzimidazole derivatives is continually expanding.[3] Ongoing research is focused on several key areas:
-
Drug Repurposing: The repurposing of existing anthelmintic benzimidazoles for cancer therapy is a cost-effective and time-efficient strategy that continues to gain traction.[10]
-
Hybrid Molecules: The synthesis of hybrid molecules that combine the benzimidazole scaffold with other pharmacologically active moieties is a promising approach to enhance efficacy and overcome drug resistance.[8]
-
Targeted Delivery: The development of novel drug delivery systems, such as nanoparticles and liposomes, can improve the solubility, bioavailability, and tumor-specific targeting of benzimidazole derivatives.[8]
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Methodological & Application
Advanced UPLC-MS/MS Method for the Comprehensive Analysis of Febantel and Its Impurities in Pharmaceutical Formulations
Introduction: The Critical Role of Impurity Profiling for Febantel
Febantel is a broad-spectrum benzimidazole anthelmintic widely used in veterinary medicine to treat a variety of parasitic infections in livestock and companion animals.[1][2] As a prodrug, Febantel is metabolized in the host animal to its active forms, primarily fenbendazole and oxfendazole, which exert their anthelmintic effects.[3] The quality, safety, and efficacy of Febantel drug products are paramount, necessitating rigorous control over any impurities that may be present. These impurities can arise from the manufacturing process (synthesis-related impurities), degradation of the active pharmaceutical ingredient (API) over time (degradation products), or be related to its metabolic pathway.
Regulatory bodies, guided by the principles outlined in the VICH (International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products) guidelines GL10(R) for new veterinary drug substances and GL11(R) for new veterinary medicinal products, mandate the identification, quantification, and control of impurities.[4][5][6] This ensures that any potential risks associated with these impurities are thoroughly evaluated and mitigated.
This application note presents a detailed and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous determination of Febantel and its key impurities. The superior resolution and sensitivity of UPLC combined with the specificity and confirmatory power of tandem mass spectrometry make this technique ideally suited for the comprehensive impurity profiling of pharmaceutical products.[7][8]
Understanding the Impurity Landscape of Febantel
A thorough understanding of the potential impurities is fundamental to developing a specific and stability-indicating analytical method. For Febantel, impurities can be broadly categorized into three groups:
-
Process-Related Impurities: These are substances that are formed during the synthesis of the Febantel API. They can include unreacted starting materials, intermediates, and by-products of side reactions. Examples may include compounds like Febantel Related Compound A and Febantel Related Compound B.[9]
-
Degradation Products: These impurities arise from the chemical decomposition of Febantel over time due to environmental factors such as heat, light, humidity, and pH. Forced degradation studies are crucial for identifying these potential degradants and ensuring the analytical method is "stability-indicating."[10]
-
Metabolites: While primarily a concern in biological matrices for pharmacokinetic studies, the principal active metabolites, fenbendazole and oxfendazole, are also considered critical related substances to monitor in the final drug product due to their potential presence as degradation products or synthesis-related impurities.[3][11]
The chemical structures of Febantel and its primary metabolites are provided below:
The Power of UPLC-MS/MS for Impurity Analysis
The developed UPLC-MS/MS method offers significant advantages for the analysis of Febantel and its impurities:
-
High Resolution: The sub-2 µm particle technology of UPLC columns provides exceptional peak separation, enabling the resolution of closely related impurities from the main API peak and from each other.
-
Speed: UPLC allows for faster analysis times compared to conventional HPLC, significantly increasing sample throughput in a quality control environment.
-
Sensitivity: Mass spectrometric detection, particularly in Multiple Reaction Monitoring (MRM) mode, provides unparalleled sensitivity, allowing for the detection and quantification of impurities at very low levels as required by regulatory guidelines.
-
Specificity: The use of precursor-to-product ion transitions in MS/MS is highly specific, minimizing the risk of interference from the sample matrix and ensuring accurate quantification.
Experimental Protocol
Materials and Reagents
-
Febantel, Fenbendazole, and Oxfendazole reference standards
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
Sample Preparation
The goal of sample preparation is to extract Febantel and its impurities from the pharmaceutical dosage form into a solvent compatible with the UPLC-MS/MS system.
For Tablets:
-
Accurately weigh and finely powder a representative number of tablets.
-
Transfer a portion of the powder equivalent to a target concentration of Febantel (e.g., 1 mg/mL) into a volumetric flask.
-
Add a suitable diluent (e.g., Methanol or Acetonitrile/Water 50:50 v/v) to dissolve the active ingredient and impurities.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to the final volume with the diluent.
-
Centrifuge or filter a portion of the solution through a 0.22 µm syringe filter.
-
Further dilute the filtered solution as necessary to fall within the calibration range of the method.
UPLC-MS/MS Method Parameters
The following parameters have been optimized for the separation and detection of Febantel and its key impurities.
Table 1: UPLC Conditions
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10-90% B over 5 min, hold at 90% B for 1 min, return to 10% B and equilibrate for 2 min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Total Run Time | 8 minutes |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for Febantel and its Impurities
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Febantel | 447.1 | 415.1 | 30 | 13 |
| Fenbendazole | 300.1 | 268.1 | 35 | 20 |
| Oxfendazole | 316.1 | 284.1 | 35 | 15 |
| Impurity A | To be determined | To be determined | Optimized | Optimized |
| Impurity B | To be determined | To be determined | Optimized | Optimized |
Note: The MRM transitions for specific process-related impurities (Impurity A, Impurity B, etc.) need to be determined by infusing the respective reference standards into the mass spectrometer.
Method Validation
The developed UPLC-MS/MS method should be validated in accordance with VICH guidelines GL1 and GL2 to ensure it is fit for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Analysis and Reporting
The concentration of Febantel and each impurity is determined by comparing the peak area response from the sample chromatogram to the calibration curve generated from the reference standards. Impurity levels should be reported as a percentage of the Febantel concentration. All results must be evaluated against the specifications set for the drug product, which are guided by the thresholds defined in VICH GL11(R).[5][6]
Workflow and Visualization
The overall analytical workflow for the UPLC-MS/MS analysis of Febantel and its impurities is depicted in the following diagram.
Caption: Relationship of Febantel to its impurities.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a rapid, sensitive, and specific approach for the comprehensive analysis of Febantel and its related impurities in pharmaceutical formulations. By leveraging the power of modern chromatographic and mass spectrometric techniques, researchers, scientists, and drug development professionals can ensure the quality, safety, and regulatory compliance of Febantel products. This method is a valuable tool for routine quality control, stability testing, and formulation development, ultimately contributing to the availability of high-quality veterinary medicines.
References
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de Souza, M. V. N., et al. (2017). Development and validation of an HPLC-MS/MS method for simultaneous determination of Ivermectin, Febantel, Praziquantel, Pyrantel Pamoate and related compounds in fixed dose combination for veterinary. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 135449328, Febantel. PubChem. Retrieved from: [Link]
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Zhang, F., et al. (2025). UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study. Frontiers in Pharmacology, 16, 1544215. Available at: [Link]
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Mahajan, S., et al. (2020). Characterization and toxicity evaluation of degradation products of febantel. Future Journal of Pharmaceutical Sciences, 6(1), 127. Available at: [Link]
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U.S. Food and Drug Administration (2018). CVM GFI #93 (VICH GL11(R)) Impurities in New Veterinary Medicinal Products. FDA. Available at: [Link]
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Waters Corporation (n.d.). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Waters. Retrieved from: [Link]
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Pharmaffiliates (n.d.). Febantel-impurities. Pharmaffiliates. Retrieved from: [Link]
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U.S. Food and Drug Administration (2018). CVM GFI #92 (VICH GL10(R)) Impurities In New Veterinary Drug Substances. FDA. Available at: [Link]
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Veeprho (n.d.). Febantel EP Impurity C. Veeprho. Retrieved from: [Link]
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ResearchGate (n.d.). Chromatogram showing separation of febantel and its degradation products (DP I, II, III, IV, and V in order of elution). ResearchGate. Retrieved from: [Link]
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Chu, S. H., et al. (2004). Simultaneous Determination of Febantel, Fenbendazole, Oxfendazole and Oxfendazole Sulfone in Livestock by Matrix Solid-Phase Dispersion and Liquid Chromatography-Photodiode Array Detection. Journal of Food and Drug Analysis, 12(3), 244-253. Available at: [Link]
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U.S. Food and Drug Administration (2007). Guidance for Industry: IMPURITIES IN NEW VETERINARY DRUG SUBSTANCES (Revision) VICH GL10(R). FDA. Available at: [Link]
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HHS.gov (2024). CVM GFI #93 (VICH GL11(R)) Impurities in New Veterinary Medicinal Products. HHS.gov. Retrieved from: [Link]
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Technical Guide for the Research Chemical: 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the research chemical 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole (CAS No. 92114-71-1). This guide outlines the compound's background, potential research applications based on its structural class, and detailed protocols for its handling, storage, and evaluation in various in vitro and in vivo experimental models.
Introduction and Scientific Context
2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole is a heterocyclic organic compound featuring a benzimidazole core.[1] The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and being extensively investigated for a wide range of pharmacological activities.[2] These activities include, but are not limited to, anticancer, anthelmintic, antiviral, anti-inflammatory, and antimicrobial properties.[3][4] The specific substitutions of a methoxymethyl group at the 2-position and a phenylthio group at the 5-position of the benzimidazole ring in this compound suggest a potential for unique biological activities.
Notably, 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole is recognized as "Febantel Related Compound B," a pharmaceutical reference standard. Febantel is a prodrug that is metabolized in vivo to fenbendazole and oxfendazole, both of which are broad-spectrum benzimidazole anthelmintics.[4][5] This structural relationship strongly suggests that 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole may possess anthelmintic properties. Furthermore, fenbendazole itself is being repurposed and investigated for its potential anticancer activities.[5][6]
This guide will, therefore, focus on providing the necessary protocols to investigate the potential anticancer and anthelmintic activities of this compound.
Compound Properties and Handling
Proper handling and storage are paramount for ensuring the integrity of the research chemical and the safety of laboratory personnel.
Table 1: Physicochemical Properties of 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole
| Property | Value | Source |
| CAS Number | 92114-71-1 | [1] |
| Molecular Formula | C₁₅H₁₄N₂OS | [1] |
| Molecular Weight | 270.35 g/mol | |
| Appearance | Pale beige to light grey solid | [7] |
| Solubility | Slightly soluble in DMSO and Methanol | [7] |
Laboratory Safety and Handling
Causality: Benzimidazole derivatives, as a class, can have potent biological effects. While the specific toxicity of this compound is not extensively documented, it is prudent to handle it as a potentially hazardous substance. The following precautions are based on general guidelines for handling research chemicals.[2]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.
-
Ventilation: Handle the solid compound and prepare solutions in a certified chemical fume hood to avoid inhalation of dust or aerosols.
-
Spill Management: In case of a spill, isolate the area and clean it up using appropriate absorbent materials. Dispose of the waste in a sealed, labeled container according to institutional guidelines.
-
Waste Disposal: Dispose of all waste materials, including unused compound, contaminated labware, and animal bedding, in accordance with local, state, and federal regulations for hazardous chemical waste.[8]
Storage and Stability
Causality: The thioether linkage in the molecule may be susceptible to oxidation over time, which could alter its biological activity.[3] Proper storage is crucial to maintain the compound's stability.
-
Short-term Storage: For routine use, store the solid compound in a tightly sealed container at 2-8°C, protected from light and moisture.[7]
-
Long-term Storage: For long-term storage, it is recommended to store the solid compound at -20°C.
-
Solution Stability: Prepare fresh solutions for each experiment whenever possible. If stock solutions need to be stored, they should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.[9]
Preparation of Stock Solutions
Causality: Due to the poor aqueous solubility of many benzimidazole derivatives, an organic solvent is typically required for initial dissolution. The choice of solvent and the final concentration in the assay medium are critical to avoid precipitation and solvent-induced toxicity.
-
Primary Stock Solution (e.g., 10 mM):
-
Accurately weigh the required amount of 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole.
-
Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to the desired concentration (e.g., 10 mM).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Working Solutions:
-
Prepare serial dilutions of the primary stock solution in the appropriate cell culture medium or assay buffer immediately before use.
-
Crucial Note: The final concentration of DMSO in the assay should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-related effects on the cells or organisms being tested. Always include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
-
Application in Cancer Research: Protocols
The benzimidazole scaffold is a well-established pharmacophore in oncology.[1] The proposed mechanisms of action for the anticancer effects of related compounds include disruption of microtubule polymerization and inhibition of topoisomerases.[6] The following protocols are designed to evaluate these potential activities for 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole.
In Vitro Cytotoxicity Assessment: MTT Assay
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5] This assay will determine the concentration-dependent cytotoxic effect of the compound on cancer cell lines.
Protocol: MTT Assay
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole in complete culture medium from the DMSO stock solution.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions (or vehicle control) to the respective wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Investigation of Apoptosis: Western Blotting
Causality: Many anticancer agents induce apoptosis (programmed cell death). Western blotting can be used to detect key protein markers of apoptosis, such as cleaved caspases and PARP, to determine if the compound induces this cell death pathway.[10][11]
Protocol: Western Blot for Apoptotic Markers
-
Cell Treatment and Lysis:
-
Treat cancer cells with 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole at concentrations around its IC₅₀ value for 24-48 hours.
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
-
Diagram: Apoptosis Induction Workflow
Caption: Workflow for assessing apoptosis via Western blotting.
In Vivo Anticancer Efficacy: Xenograft Mouse Model
Causality: To evaluate the therapeutic potential of the compound in a living organism, a xenograft mouse model is a standard preclinical approach. This involves implanting human cancer cells into immunocompromised mice and then treating the mice with the compound to assess its effect on tumor growth.
Protocol: Xenograft Mouse Model
-
Animal Husbandry:
-
Use immunocompromised mice (e.g., athymic nude or NOD/SCID).
-
House the animals in a pathogen-free environment with ad libitum access to food and water.
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in Matrigel) into the flank of each mouse.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle alone.
-
-
Monitoring and Data Collection:
-
Measure tumor volume (using calipers) and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting).
-
Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the in vivo efficacy of the compound.
-
Application in Anthelmintic Research: Protocols
Given its structural similarity to known anthelmintics, investigating the activity of 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole against parasitic worms is a logical research direction.
In Vitro Anthelmintic Activity: Motility Assay
Causality: A primary mechanism of action for many anthelmintics is the induction of paralysis in the worms. A motility assay provides a direct measure of the compound's effect on the viability and neuromuscular function of the parasites.
Protocol: In Vitro Motility Assay (using Caenorhabditis elegans as a model)
C. elegans is a non-parasitic nematode that is widely used as a model organism for initial anthelmintic screening due to its ease of culture and genetic tractability.
-
Organism Culture:
-
Maintain C. elegans (e.g., N2 Bristol strain) on nematode growth medium (NGM) agar plates seeded with E. coli OP50.
-
-
Assay Preparation:
-
Prepare a 96-well microtiter plate with M9 buffer in each well.
-
Add serial dilutions of 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole to the wells. Include a vehicle control (DMSO) and a positive control (e.g., levamisole or ivermectin).
-
-
Worm Addition and Incubation:
-
Synchronize a population of C. elegans to the L4 or young adult stage.
-
Wash the worms off the NGM plates with M9 buffer and add approximately 20-30 worms to each well of the 96-well plate.
-
-
Motility Assessment:
-
Incubate the plate at 20°C.
-
At various time points (e.g., 4, 8, 12, 24 hours), assess the motility of the worms under a dissecting microscope. A worm is considered paralyzed or dead if it does not move when prodded with a platinum wire.
-
-
Data Analysis:
-
Calculate the percentage of paralyzed/dead worms at each concentration and time point.
-
Determine the EC₅₀ value (the concentration that paralyzes 50% of the worms) at a specific time point.
-
Diagram: Anthelmintic Screening Workflow
Caption: Workflow for in vitro anthelmintic screening.
Conclusion
2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole is a research chemical with significant potential for investigation in the fields of oncology and parasitology, owing to its benzimidazole core structure. The protocols detailed in this guide provide a robust framework for researchers to systematically evaluate its cytotoxic and anthelmintic properties. It is imperative that all experimental work is conducted with the appropriate safety precautions and that the results are interpreted in the context of well-controlled experiments. Further studies to elucidate the precise mechanism of action will be crucial in determining the therapeutic potential of this compound.
References
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Regulations.gov. (2023). Carbamic acid, [5-(phenylthio)-1H-benzimidazol-2-yl]-, methyl ester. Available from: [Link].
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National Center for Biotechnology Information. PubChem Compound Summary for CID 13166633, 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole. Available from: [Link].
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United Nations Office on Drugs and Crime. (n.d.). SAFE HANDLING AND DISPOSAL OF CHEMICALS. Available from: [Link].
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- Al-Ostoot, F. H., et al. (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. ACS Omega, 8(49), 46976-47005.
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European Agency for the Evaluation of Medicinal Products. (1999). FEBANTEL (extension to pigs). Available from: [Link].
- Williams, S. A., et al. (2023). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research, 43(10), 4223-4234.
- Guerini, E., et al. (2021). Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. Pharmaceuticals, 14(4), 369.
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Bio-Rad. Analysis by Western Blotting - Apoptosis. Available from: [Link].
- National Center for Biotechnology Information. (2013). Topoisomerase Assays. Current Protocols in Pharmacology.
- Alvarez, L. I., et al. (2022). Caenorhabditis elegans as a valuable model for the study of anthelmintic pharmacodynamics and drug-drug interactions: The case of ivermectin and eprinomectin. Frontiers in Pharmacology, 13, 1007705.
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Available from: [Link].
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Application Notes & Protocols: A Guide to Cell-Based Assays for Benzimidazole Derivatives
Introduction: The Significance of Benzimidazole Scaffolds and the Role of Cellular Assays
The benzimidazole nucleus, a heterocyclic pharmacophore, is a privileged scaffold in medicinal chemistry and drug development.[1] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects.[2][3][4] In oncology, benzimidazole derivatives have emerged as potent therapeutic agents that exert their effects through multiple mechanisms, such as the inhibition of tubulin polymerization, modulation of apoptotic pathways, arrest of the cell cycle, and inhibition of critical signaling kinases.[5]
The journey from a newly synthesized benzimidazole derivative to a potential clinical candidate is complex and requires a robust, systematic evaluation of its biological activity. Cell-based assays are indispensable tools in this process, offering a physiologically relevant environment to screen compounds, determine efficacy, and elucidate mechanisms of action.[6][7][8] Unlike biochemical assays that use purified components, cell-based assays provide critical insights into a compound's behavior within an intact cellular system, accounting for factors like cell permeability and metabolic stability.[8]
This comprehensive guide provides detailed protocols and the scientific rationale for a suite of essential cell-based assays tailored for the characterization of novel benzimidazole derivatives. We will proceed from foundational cytotoxicity screening to in-depth mechanistic studies, including apoptosis, cell cycle analysis, and target-specific assays, equipping researchers with the knowledge to build a complete pharmacological profile of their compounds.
Section 1: Foundational Screening: Assessing Cellular Cytotoxicity with the MTT Assay
The initial and most critical step in evaluating any potential anticancer agent is to determine its cytotoxicity—its ability to kill cancer cells. The MTT assay is a cornerstone of this process, providing a quantitative measure of cell viability.[9] It is a rapid, reliable, and high-throughput colorimetric assay that is ideal for initial screening to determine the potency of a compound, typically expressed as the half-maximal inhibitory concentration (IC50).[10]
The Principle of the MTT Assay
The assay's logic rests on the metabolic activity of living cells. Mitochondrial dehydrogenase enzymes, present only in viable cells, cleave the tetrazolium ring of the yellow reagent MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it into an insoluble purple formazan.[11][12] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of living, metabolically active cells.[9] A potent benzimidazole derivative will result in fewer viable cells and thus a weaker purple signal.
Experimental Workflow: MTT Assay
Caption: General workflow of the MTT cytotoxicity assay.
Detailed Protocol: MTT Cytotoxicity Assay
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, DU-145)[13]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzimidazole derivative stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, ensuring viability is >90%. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the benzimidazole derivative in complete medium. It is common to perform a 2-fold or 3-fold dilution series to cover a wide concentration range (e.g., from 0.01 µM to 100 µM). Include a "vehicle control" (medium with the same percentage of DMSO as the highest compound concentration) and a "no cells" blank control.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Incubate for the desired treatment period (typically 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.[11][12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to visible purple formazan crystals.[12]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette up and down or place on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise if desired.[9]
-
Data Analysis:
-
Subtract the average absorbance of the "no cells" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
-
Data Presentation: Example IC50 Values
| Benzimidazole Derivative | Cell Line | IC50 (µM) | Target/Notes | Reference |
| Compound 5 (bromo-derivative) | MCF-7 (Breast) | ~39.4 (17.8 µg/mL) | Induces G2/M arrest | [13] |
| Compound 5 (bromo-derivative) | DU-145 (Prostate) | ~22.6 (10.2 µg/mL) | Induces apoptosis | [13] |
| Compound 10 | A549 (Lung) | 0.33 | EGFR Kinase Inhibitor | [14] |
| Compound 13 | SKOV3 (Ovarian) | 0.38 | EGFR Kinase Inhibitor | [14] |
| Compound 12a | A549 (Lung) | >100 | Multi-kinase inhibitor | [15] |
| Compound C1 | T98G (Glioblastoma) | < 50 µg/mL | Bcl-2 inhibitor | [16] |
Section 2: Uncovering the Mode of Action: Apoptosis Detection
Once a compound demonstrates cytotoxicity, the next critical question is how it induces cell death. Apoptosis, or programmed cell death, is a controlled, non-inflammatory process and a desired mechanism for anticancer drugs. The Annexin V/Propidium Iodide (PI) assay is the gold standard for distinguishing apoptosis from necrosis.[17]
The Principle of Annexin V/PI Staining
This assay relies on two key cellular events during cell death:
-
Phosphatidylserine (PS) Externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS flips to the outer leaflet.[18] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these early apoptotic cells.[19]
-
Loss of Membrane Integrity: In late-stage apoptosis and necrosis, the cell membrane becomes permeable. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells to stain the nucleus red.[18]
By using these two stains together, flow cytometry can differentiate four distinct cell populations.
Visualization: Cell Population Quadrants
Caption: Quadrant analysis of apoptosis via flow cytometry.
Detailed Protocol: Annexin V-FITC/PI Apoptosis Assay
Materials:
-
Cells treated with the benzimidazole derivative for a specified time.
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer).[19]
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Suspension Cells: Collect cells by centrifugation (300 x g for 5 minutes).
-
Adherent Cells: Gently trypsinize cells and collect them. Combine with the supernatant which may contain already detached apoptotic cells. Centrifuge to pellet.
-
-
Washing: Wash the cell pellet twice with cold PBS. Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC.
-
Add 5 µL of Propidium Iodide solution.
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Use FITC (green fluorescence) and PI (red fluorescence) channels.
Self-Validation: The protocol's trustworthiness is ensured by including proper controls: an unstained cell sample, a sample stained only with Annexin V-FITC, and a sample stained only with PI for setting compensation and gates. Additionally, a positive control (cells treated with a known apoptosis inducer like staurosporine) validates that the staining procedure is working correctly.[20]
Section 3: Investigating Proliferation: Cell Cycle Analysis
Many potent anticancer benzimidazoles function by disrupting the cell division machinery, leading to cell cycle arrest at a specific phase.[5] Analyzing the cell cycle distribution provides powerful insights into the compound's mechanism. For instance, G2/M phase arrest strongly suggests interference with microtubule dynamics, a known target of many benzimidazoles.[13]
The Principle of Cell Cycle Analysis
The assay quantifies the DNA content of individual cells. Cells are fixed and then stained with a fluorescent dye (like Propidium Iodide) that binds stoichiometrically to DNA.[14] The fluorescence intensity of a stained cell is therefore directly proportional to its DNA content:
-
G0/G1 Phase: Cells have a normal (2N) amount of DNA.
-
S Phase: Cells are actively replicating their DNA (between 2N and 4N).
-
G2/M Phase: Cells have completed DNA replication and have double the DNA content (4N) before dividing.
Flow cytometry measures the fluorescence of thousands of individual cells, generating a histogram that reveals the percentage of the population in each phase.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis by flow cytometry.
Detailed Protocol: Cell Cycle Analysis by PI Staining
Materials:
-
Cells treated with the benzimidazole derivative.
-
Cold PBS
-
Ice-cold 70% Ethanol
-
PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect approximately 1-2 x 10⁶ cells per sample as described in the apoptosis protocol.
-
Washing: Wash the cell pellet once with cold PBS and centrifuge.
-
Fixation: Resuspend the pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. This step permeabilizes the cell membrane. Incubate at 4°C for at least 2 hours (or overnight).
-
Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI Staining Solution. The RNase A is crucial to degrade any double-stranded RNA, ensuring that PI only stains DNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, collecting the fluorescence data on a linear scale. Model the resulting histogram using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Section 4: Target-Specific Mechanistic Assays
After identifying a benzimidazole's effects on cell viability, death, and proliferation, the next logical step is to confirm its interaction with a specific molecular target. The versatility of the benzimidazole scaffold means it can be designed to inhibit various targets.[2] Two of the most prominent targets are tubulin and protein kinases.
A. Tubulin Polymerization Assay
Rationale: Many benzimidazole anthelmintics (like albendazole) and novel anticancer agents function by binding to β-tubulin, disrupting the dynamic polymerization of microtubules.[21] This leads to the G2/M cell cycle arrest observed in previous assays. An in vitro tubulin polymerization assay directly confirms this mechanism.
Principle: Purified tubulin dimers polymerize into microtubules in the presence of GTP and warmth (37°C).[22] This polymerization process scatters light, which can be measured as an increase in absorbance (turbidity) at 340 nm over time.[21][22] An inhibitory compound will prevent or slow this increase in absorbance.
Caption: Principle of the in vitro tubulin polymerization assay.
Detailed Protocol: In Vitro Tubulin Polymerization Assay
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc. or Sigma-Aldrich) containing >99% pure tubulin, GTP, and general tubulin buffer.[22][23]
-
Benzimidazole derivative and a known inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as controls.
-
Pre-warmed (37°C) 96-well half-area plate.
-
Temperature-controlled microplate reader capable of kinetic reads at 340 nm.
Procedure:
-
Reagent Preparation: Prepare all reagents on ice. Reconstitute lyophilized tubulin in ice-cold buffer to the desired concentration (e.g., 3 mg/mL). Prepare 10X stocks of your test compound and controls.
-
Reaction Setup: In the pre-warmed 96-well plate, set up the reactions. The final volume is typically 100 µL.[22]
-
Baseline: Buffer only.
-
Control: Tubulin + GTP + Vehicle (DMSO).
-
Test: Tubulin + GTP + Benzimidazole Derivative.
-
Controls: Tubulin + GTP + Nocodazole (inhibitor) / Paclitaxel (enhancer).
-
-
Data Acquisition: Immediately place the plate in the microplate reader pre-warmed to 37°C.[22] Begin kinetic measurement of absorbance at 340 nm every 60 seconds for 60 minutes. The increase in temperature from ice to 37°C initiates the polymerization.
-
Data Analysis: Plot absorbance vs. time for each condition. Compare the polymerization curve (rate and maximum absorbance) of the test compound to the vehicle control.
B. Kinase Inhibition Assays
Rationale: The benzimidazole scaffold is a common feature in many ATP-competitive kinase inhibitors.[24][25] Dysregulated kinase signaling is a hallmark of cancer, and targeting specific kinases like VEGFR-2, EGFR, or c-Met is a validated therapeutic strategy.[15][26] Cell-based kinase inhibition assays can confirm if a benzimidazole derivative acts on these specific targets.
Principle: While numerous formats exist, a common method involves using a genetically engineered cell line that overexpresses the target kinase. The assay measures the phosphorylation of a specific substrate or, more commonly, quantifies the amount of ATP remaining after the kinase reaction. A potent inhibitor will block kinase activity, resulting in less ATP consumption. Luminescence-based kits (e.g., ADP-Glo™) are widely used, where a low luminescence signal indicates high kinase activity (high ATP consumption) and a high signal indicates inhibition.
General Protocol Outline: Cell-Based Kinase Inhibition
This is a generalized workflow, as specific steps are kit-dependent.
-
Cell Plating: Seed cells engineered to express the target kinase in a 96- or 384-well plate.
-
Compound Treatment: Treat cells with serial dilutions of the benzimidazole derivative.
-
Cell Lysis: Lyse the cells to release the kinase and other cellular components.
-
Kinase Reaction: Add the kinase substrate and ATP to initiate the reaction.
-
Signal Detection: Use the detection reagents from a commercial kit to measure the reaction output (e.g., remaining ATP via a luciferase/luciferin reaction).
-
Data Analysis: Plot the signal (e.g., luminescence) against the log of compound concentration to determine the IC50 value.
Data Presentation: Example Kinase Inhibition
| Benzimidazole Derivative | Target Kinase | IC50 (µM) | Reference |
| Compound 12a | VEGFR-2 | 0.071 | [15] |
| Sorafenib (Control) | VEGFR-2 | 0.027 | [15] |
| Compound 18 | c-Met | 0.021 | [15] |
| Cabozantinib (Control) | c-Met | 0.021 | [15] |
Summary and Integrated Strategy
The characterization of novel benzimidazole derivatives requires a multi-faceted approach. By systematically progressing through the assays described—from broad cytotoxicity screening to specific mechanistic and target-based validation—researchers can build a comprehensive and compelling data package. This logical workflow not only determines a compound's potency but also uncovers its mechanism of action, which is critical for further development.
Integrated Screening Workflow
Caption: An integrated strategy for the cell-based evaluation of benzimidazole derivatives.
References
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- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Advances.
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- Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation.
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- Benzimidazole deriv
- Biocompatibility Testing of Medical Devices – Standards Specific Information for the Accreditation Scheme for Conformity Assessment (ASCA) Pilot. FDA.
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- Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. PubMed Central.
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Mastering the Purification of 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole: An Application Guide
Introduction: The Critical Role of Purity in Benzimidazole Anthelmintics
2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole (MMPTB) is a key heterocyclic compound, recognized primarily as a significant related substance to the broad-spectrum anthelmintic drug, Febantel.[1][2] The benzimidazole core is a well-established pharmacophore in medicinal chemistry, exhibiting a wide array of biological activities.[3] The purity of active pharmaceutical ingredients (APIs) and their related compounds is of paramount importance in drug development and manufacturing. Impurities can impact the safety, efficacy, and stability of the final drug product. Therefore, robust and efficient purification strategies are essential to ensure that MMPTB and similar compounds meet stringent regulatory standards.
This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed overview of effective purification techniques for 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole. We will delve into the underlying principles of each method, present step-by-step protocols, and offer expert insights into optimizing the purification process.
Understanding the Physicochemical Landscape of MMPTB
A thorough understanding of the physicochemical properties of MMPTB is the cornerstone of developing effective purification strategies. These properties dictate the compound's behavior in various solvents and on different stationary phases, enabling the rational selection of purification methods.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₄N₂OS | [2] |
| Molecular Weight | 270.35 g/mol | [2] |
| Appearance | Pale beige to light grey solid | |
| Melting Point | 144 °C (recrystallized from benzene) | |
| Predicted pKa | 11.27 ± 0.10 | |
| Predicted Solubility | Slightly soluble in DMSO and Methanol. Benzimidazoles are generally soluble in polar protic solvents like alcohols, with solubility decreasing as the alkyl chain length increases. Solubility in polar aprotic solvents is also expected due to the polar imidazole ring. The phenylthio and methoxymethyl groups may impart some solubility in less polar solvents like dichloromethane. | [4][5] |
Strategic Approach to Purification: A Multi-Modal Workflow
The purification of MMPTB from a crude synthetic mixture typically involves a multi-step approach, beginning with an initial purification method to remove bulk impurities, followed by a high-resolution technique to achieve the desired final purity. Purity assessment is a critical component at each stage of this workflow.
Caption: A typical workflow for the purification of MMPTB.
Recrystallization: The Workhorse of Bulk Purification
Recrystallization is a powerful and economical technique for purifying solid organic compounds. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. For MMPTB, a systematic approach to solvent selection is crucial for achieving high recovery and purity.
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a solvent is identified in which MMPTB is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Rationale: The choice of solvent is critical. Alcohols such as ethanol or methanol are often good starting points for benzimidazole derivatives due to their ability to form hydrogen bonds with the imidazole ring.[6] The presence of the phenylthio and methoxymethyl groups may also allow for the use of moderately polar solvents.
Step-by-Step Methodology:
-
Solvent Screening: In separate small test tubes, test the solubility of a small amount of crude MMPTB in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, and dichloromethane) at room temperature and upon heating.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the chosen solvent to the crude MMPTB. Heat the mixture with gentle swirling on a hot plate until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution to maximize recovery.
-
Decoloration (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and briefly heat the solution.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The rate of cooling influences crystal size; slower cooling generally yields larger, purer crystals. Further cooling in an ice bath can increase the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point to remove residual solvent.
Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
This technique is employed when a single solvent with the desired solubility profile cannot be found. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (the anti-solvent) in which the compound is insoluble, to induce crystallization.[7]
Rationale: A solvent pair like dichloromethane/hexane or ethyl acetate/hexane is often effective. Dichloromethane or ethyl acetate will dissolve the moderately polar MMPTB, while the nonpolar hexane will act as an anti-solvent.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude MMPTB in the minimum amount of the "good" solvent (e.g., dichloromethane or ethyl acetate) at room temperature or with gentle warming.
-
Addition of Anti-Solvent: Slowly add the "poor" solvent (e.g., n-hexane) to the solution with swirling until the solution becomes faintly turbid.
-
Inducing Crystallization: If crystals do not form immediately, you can add a seed crystal of pure MMPTB or gently scratch the inside of the flask with a glass rod at the liquid-air interface.
-
Cooling and Isolation: Allow the mixture to stand at room temperature for crystallization to complete. If necessary, cool in an ice bath to maximize the yield. Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the anti-solvent or a mixture of the two solvents rich in the anti-solvent. Dry the purified crystals under vacuum.
Column Chromatography: For High-Resolution Separation
When recrystallization does not provide the desired level of purity, or when impurities have very similar solubility profiles to MMPTB, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase and their solubility in a mobile phase.
Protocol 3: Silica Gel Column Chromatography
Rationale: Silica gel, a polar stationary phase, is well-suited for the purification of moderately polar compounds like MMPTB. The choice of the mobile phase (eluent) is critical for achieving good separation. A solvent system of ethyl acetate and hexane is a common starting point for benzimidazole derivatives, allowing for fine-tuning of the polarity to achieve optimal separation.[1]
Step-by-Step Methodology:
-
TLC Analysis: Before running the column, determine the optimal mobile phase composition using Thin Layer Chromatography (TLC). Test various ratios of a solvent system (e.g., ethyl acetate/n-hexane or dichloromethane/methanol). The ideal solvent system will give the MMPTB a retention factor (Rf) of approximately 0.25-0.35 and show good separation from impurities.
-
Column Packing:
-
Place a small plug of glass wool at the bottom of a chromatography column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase and carefully pour it into the column, avoiding air bubbles.
-
Allow the silica gel to settle, and then add another layer of sand on top to protect the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude or partially purified MMPTB in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column (dry loading).
-
-
Elution:
-
Carefully add the mobile phase to the top of the column and begin elution.
-
Maintain a constant head of solvent above the silica gel to prevent the column from running dry.
-
Collect fractions in test tubes or vials.
-
-
Fraction Analysis:
-
Monitor the elution of the compounds by TLC analysis of the collected fractions.
-
Spot each fraction on a TLC plate and develop it in the mobile phase used for the column.
-
Visualize the spots under a UV lamp (254 nm).
-
-
Combining and Evaporation:
-
Combine the fractions containing the pure MMPTB.
-
Remove the solvent using a rotary evaporator to obtain the purified compound.
-
Purity Assessment: The Key to a Validated Process
Rigorous purity assessment is essential to confirm the success of the purification process. A combination of chromatographic and spectroscopic techniques should be employed.
Thin Layer Chromatography (TLC)
TLC is a rapid and invaluable tool for monitoring reaction progress and the effectiveness of purification steps.
Recommended TLC Systems:
| Stationary Phase | Mobile Phase (v/v) | Visualization |
| Silica Gel 60 F₂₅₄ | Ethyl Acetate : n-Hexane (e.g., 3:7 to 1:1) | UV light (254 nm) |
| Silica Gel 60 F₂₅₄ | Chloroform : Methanol (e.g., 9:1) | UV light (254 nm), Iodine vapor |
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for quantitative purity analysis, providing high resolution and sensitivity.
Protocol 4: Reverse-Phase HPLC for Purity Determination
Rationale: A C18 or C8 column is suitable for retaining the moderately nonpolar MMPTB. A mobile phase of acetonitrile and water, often with a modifier like formic acid to improve peak shape, provides excellent separation of benzimidazole derivatives.[8]
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient might start at 40% B, increasing to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 290-300 nm (based on the UV absorbance of benzimidazoles).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Data Analysis:
The purity of the MMPTB is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Schematic of a reverse-phase HPLC system for purity analysis.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for confirming the chemical structure and identity of the purified MMPTB and for identifying any unknown impurities.
Conclusion
The successful purification of 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole is a critical step in its use as a reference standard and in the broader context of pharmaceutical research and development. This guide has provided a comprehensive overview of robust and validated techniques, including recrystallization and column chromatography, along with methods for rigorous purity assessment. By understanding the physicochemical properties of MMPTB and applying a systematic approach to purification, researchers can confidently obtain this compound in high purity, ensuring the integrity and reliability of their subsequent studies.
References
- Cai, M., et al. (2022). UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study. Frontiers in Veterinary Science, 9, 989505.
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PubChem. (n.d.). 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole. National Center for Biotechnology Information. Retrieved from [Link]
- Mahajan, A., et al. (2020). Characterization and toxicity evaluation of degradation products of febantel. Future Journal of Pharmaceutical Sciences, 6(1), 1-12.
- Su, S. C., et al. (2004). Simultaneous Determination of Febantel, Fenbendazole, Oxfendazole and Oxfendazole Sulfone in Livestock by Matrix Solid Phase Dispersion Extraction Technique and HPLC. Journal of Food and Drug Analysis, 12(3), 244-253.
- Domanska, U., & Szydłowski, J. (2003). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
- Brishty, F. R., et al. (2021).
- Patel, M. B., et al. (2018). Green synthesis of benzimidazole derivatives under ultrasound irradiation using Cu-Schiff base complexes embedded over MCM-41 as efficient and reusable catalysts. RSC Advances, 8(22), 12154-12165.
- More, D. H., et al. (2013). Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Der Pharma Chemica, 5(6), 369-376.
- Gaba, M., et al. (2014). An overview on benzimidazole derivatives as an antiulcer agent. Journal of Applied Pharmaceutical Science, 4(1), 126-136.
- U.S. Patent No. 6,245,913 B1. (2001). Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
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International Journal of Pharmaceutical Sciences and Medicine. (2022). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Retrieved from [Link]
- Domanska, U., & Szydłowski, J. (2004). Solubility of Benzimidazoles in Alcohols.
- Khan, I., et al. (2024). Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis. RSC Advances, 14(9), 6135-6147.
- N'guessan, K. T., et al. (2016). Synthesis of 2-(benzylthio)benzimidazole, 2- [(benzimidazol-2-yl)methylthio]benzimidazole and structural analogues against Haemonchus contortus. Journal of Medicinal Plants Research, 10(34), 609-617.
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International Journal of Creative Research Thoughts. (2022). SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. Retrieved from [Link]
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International Journal of Creative Research Thoughts. (2025). IN-SITU RECRYSTALLIZE SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES BY USING Co-DOPED-Zn AS HETEROGENEOUS CATALYST. Retrieved from [Link]
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Application Note: A Guide to the NMR Characterization of Substituted Benzimidazoles
Introduction: The Central Role of Benzimidazoles and the Power of NMR
The benzimidazole scaffold is a privileged heterocyclic motif renowned for its presence in a vast array of biologically active compounds.[1] Its structural similarity to purines allows it to interact effectively with various biological macromolecules, leading to a broad spectrum of therapeutic applications, including antiviral, antimicrobial, anticancer, and antihypertensive agents.[2][3] Given this significance, the unambiguous structural confirmation and purity assessment of novel substituted benzimidazoles are paramount in the fields of medicinal chemistry and drug development.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable analytical technique for the structural elucidation of these molecules.[1][4] It provides unparalleled insight into the molecular framework by mapping the electronic environment of each nucleus, revealing atom connectivity, and defining stereochemical relationships. This guide offers a comprehensive overview of the principles and protocols for the NMR characterization of substituted benzimidazoles, moving from fundamental 1D techniques to advanced 2D methodologies for complete and confident structural assignment.
Fundamental Principles: Decoding the ¹H and ¹³C NMR Spectra of Benzimidazoles
A thorough understanding of the basic NMR spectral features of the benzimidazole core is the foundation for characterizing any substituted derivative.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides three key pieces of information: the chemical shift (δ), which indicates the electronic environment of a proton; signal integration, which reveals the relative number of protons generating the signal; and the coupling constant (J), which provides information about adjacent, non-equivalent protons.[5]
Key ¹H NMR features for a typical benzimidazole scaffold are:
-
N-H Proton: In N-unsubstituted benzimidazoles, the proton on the imidazole nitrogen is highly diagnostic. It typically appears as a broad singlet in the downfield region of the spectrum, often between 12.0 and 13.6 ppm when using a solvent like deuterated dimethyl sulfoxide (DMSO-d₆).[1][6] This significant deshielding is due to the aromatic ring current and intermolecular hydrogen bonding with the solvent.[1] Its broadness often results from chemical exchange and quadrupole broadening from the adjacent nitrogen atom.[1]
-
Aromatic Protons (H4, H5, H6, H7): The protons on the benzo moiety typically resonate in the aromatic region (approx. 7.0-8.0 ppm). Their exact chemical shifts and coupling patterns are highly dependent on the substitution pattern. In an unsubstituted benzimidazole, the spectrum is simplified due to symmetry from rapid proton tautomerism.
-
C2-H Proton: The proton at the C2 position of the imidazole ring is also a key marker, typically appearing as a singlet in the downfield region (often > 8.0 ppm).
-
Substituent Protons: Protons on alkyl, aryl, or other functional groups will appear in their characteristic chemical shift regions.[1]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy complements the ¹H data by providing a map of the carbon framework. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of sharp singlets, where each unique carbon atom produces a distinct signal.
The approximate chemical shift ranges for the carbons in the benzimidazole core are:
-
C2: ~150-160 ppm (can vary significantly with substitution)[2]
-
C3a/C7a (Bridgehead Carbons): ~135-145 ppm[2]
-
C4/C7 & C5/C6: ~110-130 ppm[2]
The Challenge of Tautomerism
N-unsubstituted benzimidazoles exist as a dynamic equilibrium of two rapidly interconverting tautomers.[2][7] This prototropic exchange simplifies the NMR spectrum by averaging the signals of chemically distinct but symmetrically related nuclei.[8] For example, C4 becomes equivalent to C7, and C5 to C6, resulting in fewer signals than would be expected for a single static structure. When a substituent is placed on one of the nitrogen atoms (e.g., N1), this tautomerism is "blocked," the symmetry is lost, and a more complex spectrum with distinct signals for all seven benzo- and imidazole-carbons is observed.[2][7][9]
The Influence of Substituents on NMR Spectra
The true power of NMR lies in its sensitivity to subtle electronic changes within a molecule. Substituents on the benzimidazole ring system systematically alter the chemical shifts of nearby nuclei.
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -CF₃) deshield nearby protons and carbons, causing their signals to shift downfield (to a higher ppm value).
-
Electron-Donating Groups (EDGs) (e.g., -OCH₃, -NH₂, -CH₃) shield nearby nuclei, causing their signals to shift upfield (to a lower ppm value).
-
Substituents at C2: The electronic nature of the group at the C2 position has a pronounced effect on the chemical shifts of the entire ring system, particularly the bridgehead carbons (C3a/C7a).[2][9] For instance, attaching an aryl group at C2 generally causes a downfield shift of the ipso-carbon signal.[9]
Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for Substituted Benzimidazoles
| Position | Nucleus | Typical Chemical Shift (δ, ppm) | Notes |
| N1-H | ¹H | 12.0 - 13.6 (in DMSO-d₆) | Broad singlet, exchangeable with D₂O.[1][6] |
| C2-H | ¹H | > 8.0 | Singlet, sensitive to C2 substituents. |
| Aromatic | ¹H | 7.0 - 8.0 | Complex multiplets, pattern depends on substitution. |
| C2 | ¹³C | 150 - 160 | Highly sensitive to substitution at C2.[2] |
| C3a/C7a | ¹³C | 135 - 145 | Bridgehead carbons.[2] |
| C4/C5/C6/C7 | ¹³C | 110 - 130 | Shifts are influenced by EDGs/EWGs on the ring.[2] |
Experimental Protocols: From Sample to Spectrum
Rigorous and consistent experimental procedures are essential for obtaining high-quality, reproducible NMR data.
Protocol 1: Sample Preparation for NMR Analysis
This protocol outlines the standard procedure for preparing a benzimidazole sample for NMR analysis.
-
Weigh the Sample: Accurately weigh 5-25 mg of the purified benzimidazole derivative for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[10][11]
-
Select the Solvent: Choose an appropriate deuterated solvent.
-
Dissolve the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently vortex or sonicate the vial to ensure the sample is completely dissolved.[10] A homogeneous solution is critical for good spectral resolution.[12]
-
Filter the Solution: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[10]
-
Cap and Label: Securely cap the NMR tube and label it clearly with a unique identifier.[11]
-
Clean the Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[11]
Workflow for NMR Sample Preparation and 1D Analysis
Caption: General workflow from sample preparation to 1D NMR data analysis.
Protocol 2: Acquisition of Standard 1D NMR Spectra (¹H & ¹³C)
-
Instrument Setup: Insert the prepared NMR tube into the spectrometer. Lock the field using the deuterium signal from the solvent and shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.
-
¹H Acquisition:
-
Load a standard proton experiment.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 14 ppm).[14]
-
Use a pulse angle of 30-45° for routine, semi-quantitative spectra.[15]
-
Set an appropriate acquisition time (e.g., 2-4 seconds) and a short relaxation delay (e.g., 1 second).
-
Acquire a suitable number of scans (e.g., 8, 16, or 32) to achieve a good signal-to-noise ratio (S/N).
-
-
¹³C Acquisition:
-
Load a standard proton-decoupled carbon experiment (e.g., zgpg30).
-
Set the spectral width to cover the expected range (e.g., -10 to 180 ppm).[14]
-
Use a 30° pulse angle to avoid saturating quaternary carbons, which have long relaxation times.[15]
-
Acquire a larger number of scans compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply Fourier Transformation (FT) to convert the raw data (FID) into a frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.[16]
-
Apply a baseline correction to ensure a flat baseline, which is critical for accurate integration.[16]
-
Calibrate the chemical shift axis using a known reference signal (e.g., residual solvent peak or TMS).
-
Advanced 2D NMR Techniques for Unambiguous Assignment
For novel or complex substituted benzimidazoles, 1D NMR spectra can be ambiguous due to signal overlap or the presence of multiple isomers. In these cases, 2D NMR experiments are essential for making definitive structural assignments.[17][18]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds.[18][19] A cross-peak in the 2D spectrum indicates a coupling interaction between the two protons on the corresponding axes, allowing for the tracing of proton networks within the molecule.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached.[18][20] This is an exceptionally powerful tool for assigning the signals of protonated carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH, ³JCH).[19] This technique is crucial for identifying quaternary (non-protonated) carbons and for connecting different spin systems or fragments of the molecule, ultimately confirming the overall carbon skeleton.[21][22]
Relationships Revealed by 2D NMR Techniques
Caption: Visualization of correlations detected by key 2D NMR experiments.
Data Interpretation and Troubleshooting
Even with careful preparation, issues can arise during NMR analysis.
| Issue | Potential Cause(s) | Troubleshooting Strategy |
| Broad Peaks | - Poor shimming- Sample aggregation/low solubility- Presence of paramagnetic impurities- Chemical or conformational exchange | - Re-shim the instrument.- Dilute the sample or gently heat it.- Filter the sample again or use a chelating agent.- Acquire the spectrum at a different temperature. |
| Low Signal-to-Noise (S/N) | - Sample is too dilute- Insufficient number of scans- Incorrect acquisition parameters | - Increase the sample concentration.- Increase the number of scans.- Optimize relaxation delay and pulse angle.[16] |
| Complex/Overlapping Signals | - Presence of isomers or impurities- Accidental degeneracy of chemical shifts | - Check sample purity with chromatography (TLC, LC-MS).- Acquire the spectrum in a different solvent to alter chemical shifts.- Perform 2D NMR (COSY, HMBC) to resolve individual signals.[23] |
| No N-H Signal | - Proton has exchanged with deuterium from solvent (e.g., D₂O, CD₃OD)- Signal is extremely broad | - Ensure the solvent is anhydrous.- Re-acquire in dry DMSO-d₆. |
Conclusion
NMR spectroscopy is an essential and versatile tool for the structural characterization of substituted benzimidazoles. A systematic approach, beginning with high-quality sample preparation and the acquisition of standard 1D ¹H and ¹³C spectra, lays the groundwork for analysis. For complex or novel structures, the application of 2D techniques such as COSY, HSQC, and HMBC is critical for achieving complete and unambiguous assignments. By understanding the fundamental spectral features of the benzimidazole core and the influence of various substituents, researchers can confidently elucidate the structures of new chemical entities, accelerating progress in drug discovery and materials science.
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1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Campos-Aldrete, M. E., et al. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 26(11), 3328. Available at: [Link]
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H. NMR 13 C NMR shifts of benzimidazole Schiff base ligands and their metal complexes in ppm. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Quantitative NMR Spectroscopy. (2017). University of Edinburgh. Retrieved January 23, 2026, from [Link]
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NMR Guidelines for ACS Journals. (n.d.). American Chemical Society. Retrieved January 23, 2026, from [Link]
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Advanced 2D NMR Techniques Guide. (n.d.). Scribd. Retrieved January 23, 2026, from [Link]
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Lee, C. K., & Lee, I.-S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 425. Available at: [Link]
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El-Faham, A., et al. (2023). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega. Available at: [Link]
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Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1656–1666. Available at: [Link]
-
1D AND 2D NMR STUDIES OF 2–(2–(BENZYLOXY)–3–METHOXYPHENYL)–1H–BENZIMIDAZOLE. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Acquiring 1 H and 13 C Spectra. (2018). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
-
Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed Central. Available at: [Link]
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NMR Sample Preparation: The Complete Guide. (n.d.). Organomation Associates, Inc. Retrieved January 23, 2026, from [Link]
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Common 2D (COSY, HSQC, HMBC). (n.d.). San Diego State University NMR Facility. Retrieved January 23, 2026, from [Link]
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15N NMR in Heterocyclic Chemistry. (2013). YouTube. Retrieved January 23, 2026, from [Link]
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NMR Sample Preparation. (n.d.). University of Alberta. Retrieved January 23, 2026, from [Link]
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NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved January 23, 2026, from [Link]
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How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). ResearchGate. Retrieved January 23, 2026, from [Link]
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Sample Preparation. (n.d.). University College London. Retrieved January 23, 2026, from [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved January 23, 2026, from [Link]
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2D NMR FOR THE CHEMIST. (n.d.). University of Missouri-St. Louis. Retrieved January 23, 2026, from [Link]
-
C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2021). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved January 23, 2026, from [Link]
-
Guide: Preparing a Sample for NMR analysis – Part I. (2024). Nanalysis. Retrieved January 23, 2026, from [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Retrieved January 23, 2026, from [Link]
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H.NMR-Spectrum of Heterocyclic Compound {2}. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Validation & Comparative
A Comparative Analysis of Febantel Impurities: A Guide for Researchers and Pharmaceutical Scientists
In the landscape of veterinary pharmaceuticals, the anthelmintic agent Febantel holds a significant position in the control of gastrointestinal parasites. As a prodrug, its efficacy is intrinsically linked to its biotransformation into active metabolites, primarily fenbendazole and oxfendazole. However, the purity of the active pharmaceutical ingredient (API) is paramount to its safety and therapeutic effectiveness. This guide provides a comprehensive comparative analysis of Febantel impurities, delving into their origins, chemical identities, and the analytical methodologies crucial for their detection and control. This document is intended for researchers, scientists, and drug development professionals engaged in the quality control and formulation of Febantel-containing products.
The Imperative of Impurity Profiling in Febantel
The control of impurities in pharmaceutical substances is not merely a regulatory hurdle but a fundamental aspect of drug safety and efficacy. Impurities can arise from various sources, including the synthetic route of the API (process-related impurities), degradation of the drug substance over time (degradation products), or interaction with excipients within the formulation. In the case of Febantel, its pro-drug nature adds a layer of complexity, as its metabolites, while therapeutically active, are also considered impurities in the context of the parent drug substance. The presence of these impurities, even in trace amounts, can potentially alter the drug's pharmacological profile, introduce toxicity, or compromise its stability.
Classification and Genesis of Febantel Impurities
Febantel impurities can be broadly categorized into three main classes:
-
Process-Related Impurities: These are by-products or unreacted starting materials from the chemical synthesis of Febantel. Their presence and concentration are highly dependent on the specific manufacturing process employed. A common synthetic route for Febantel involves the reaction of 2-amino-5-thiophenyl-(2-methoxy) acetanilide with a guanidinylating agent.[1] Potential impurities can include residual starting materials or intermediates from this multi-step synthesis.
-
Degradation Products: Febantel is susceptible to degradation under various environmental conditions. Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, are instrumental in identifying potential degradation products that could form during storage and handling. These studies have shown that Febantel can degrade under hydrolytic (acidic and alkaline), photolytic, and oxidative stress conditions.[2][3]
-
Metabolites: As a prodrug, Febantel is metabolized in vivo to form active anthelmintic compounds. The primary metabolic pathway involves the cyclization of Febantel to fenbendazole, which can be further oxidized to oxfendazole and fenbendazole sulfone.[4][5] While these metabolites are responsible for the therapeutic effect, they are considered impurities when present in the Febantel API.
The following diagram illustrates the metabolic pathway of Febantel, highlighting the formation of its key active metabolites, which are also classified as impurities in the drug substance.
Sources
A Comparative Guide to the Validation of Analytical Methods for 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole
This guide provides a comprehensive framework for the validation of analytical methods for the quantitative determination of 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole, a significant benzimidazole derivative. The principles and methodologies detailed herein are grounded in the latest international regulatory guidelines, including those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), ensuring a scientifically sound and compliant approach to method validation.[1][2][3][4][5][6][7][8][9]
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities.[10][11][12][13] Accurate and reliable quantification of these compounds is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide will focus on the most prevalent and robust analytical technique for this class of compounds: High-Performance Liquid Chromatography (HPLC). While other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for structural elucidation, HPLC remains the gold standard for routine purity assessment and quantification in quality control settings.[14][15]
This document is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, step-by-step guidance for validating an analytical method for 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole.
The Imperative of Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[6][9] A well-validated method provides a high degree of assurance that the measurements are accurate, reliable, and reproducible. This is not a one-time exercise but a continuous process that begins during method development and extends throughout the lifecycle of the analytical procedure.[5]
The validation process involves a series of experiments designed to evaluate the performance characteristics of the method. The core parameters, as stipulated by the ICH guidelines, are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[1]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1]
-
Accuracy: The closeness of test results obtained by the method to the true value.[1]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1] This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]
-
System Suitability: An integral part of many analytical procedures, demonstrating that the system is performing as expected before and during the analysis of samples.[1]
Comparative Overview of Analytical Techniques
While this guide focuses on HPLC, a brief comparison with other relevant techniques is warranted to provide a comprehensive perspective for the analytical scientist.
| Analytical Technique | Principle | Strengths | Limitations | Application for 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of analytes between a stationary phase and a liquid mobile phase. | High resolution, sensitivity, and reproducibility. Suitable for non-volatile and thermally labile compounds.[14] | Requires expertise in method development and can be time-consuming. | Primary method for purity, assay, and impurity quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass analysis. | Excellent for volatile impurities and provides structural information. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Limited applicability due to the likely low volatility of the target compound. May be useful for identifying volatile impurities from the synthesis process. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a compound. | Provides definitive structural confirmation and can be used for quantitative analysis (qNMR).[14] | Lower sensitivity compared to chromatographic methods. Requires specialized equipment and expertise. | Essential for structural elucidation and confirmation of the reference standard. Can be used for purity assessment by identifying signals from impurities.[14] |
| Thin-Layer Chromatography (TLC) | Separation of compounds on a thin layer of adsorbent material based on their differential migration with a solvent. | Simple, rapid, and cost-effective. Useful for monitoring reaction progress. | Primarily a qualitative or semi-quantitative technique. | A valuable tool for monitoring the synthesis of 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole.[15] |
Validating an HPLC Method for 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole: A Step-by-Step Guide
The following section outlines a detailed protocol for the validation of a reversed-phase HPLC (RP-HPLC) method for the quantification of 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole. The specific chromatographic conditions provided are a starting point and should be optimized for the specific instrumentation and reference standard used.
Proposed HPLC Method Parameters
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of Acetonitrile and 0.05M Potassium Dihydrogen Phosphate buffer (pH adjusted to 5.0) may be a suitable starting point.[16]
-
Flow Rate: 1.0 mL/min[16]
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of the analyte (e.g., 225 nm or 292 nm are common for benzimidazoles).[16]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Validation Workflow
The validation process can be visualized as a logical flow of experiments, each building upon the previous one to establish the method's reliability.
Caption: A typical workflow for analytical method validation.
Experimental Protocols
Objective: To ensure the chromatographic system is adequate for the intended analysis.
Procedure:
-
Prepare a standard solution of 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole at the target concentration.
-
Inject the standard solution six times.
-
Calculate the following parameters:
-
Tailing factor (Asymmetry factor): Should be ≤ 2.0.
-
Theoretical plates (N): Should be > 2000.
-
Relative Standard Deviation (%RSD) of peak areas: Should be ≤ 2.0%.[1]
-
Objective: To demonstrate that the method can differentiate the analyte from potential impurities and degradation products.
Procedure:
-
Forced Degradation Studies: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Analyze the stressed samples alongside an unstressed sample and a blank (mobile phase).
-
The method is considered specific if the analyte peak is well-resolved from any degradation product peaks and there is no interference at the retention time of the analyte in the blank. Peak purity analysis using a photodiode array (PDA) detector is recommended.
Objective: To establish a linear relationship between the analyte concentration and the detector response over a specified range.
Procedure:
-
Prepare a series of at least five standard solutions of 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole covering the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.
Objective: To determine the closeness of the measured value to the true value.
Procedure:
-
Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percent recovery for each sample.
-
The mean recovery should be within 98.0% to 102.0%.
Objective: To assess the degree of scatter between a series of measurements.
Procedure:
-
Repeatability (Intra-day Precision):
-
Prepare six independent samples of the analyte at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the %RSD of the results. The acceptance criterion is typically ≤ 2.0%.[1]
-
-
Intermediate Precision (Inter-day and Inter-analyst):
-
Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.
-
Calculate the %RSD for the combined results from both days/analysts/instruments. The acceptance criterion is typically ≤ 2.0%.
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
Procedure:
-
Based on the Standard Deviation of the Response and the Slope:
-
Determine the slope of the calibration curve.
-
Determine the standard deviation of the response from a series of injections of a blank or a low-concentration standard.
-
LOD = 3.3 × (σ / S) and LOQ = 10 × (σ / S), where σ is the standard deviation of the response and S is the slope of the calibration curve.
-
Objective: To evaluate the method's reliability when subjected to small, deliberate variations in method parameters.
Procedure:
-
Vary the following parameters one at a time:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2°C)
-
Mobile phase pH (e.g., ± 0.1 units)
-
Mobile phase composition (e.g., ± 2% organic component)
-
-
Analyze a standard solution under each varied condition.
-
The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected.
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak areas ≤ 2.0% |
| Specificity | No interference at the analyte's retention time; Peak purity angle < peak purity threshold |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Mean recovery between 98.0% and 102.0% |
| Precision (Repeatability & Intermediate) | %RSD ≤ 2.0% |
| LOD & LOQ | Signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ |
| Robustness | System suitability parameters met under varied conditions |
Logical Relationship of Validation Parameters
The validation parameters are interconnected, and their successful demonstration provides a holistic confirmation of the method's suitability.
Caption: Interrelationship of analytical validation parameters.
Conclusion
The validation of an analytical method for 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole is a critical step in its development and application in a regulated environment. This guide has provided a comprehensive framework for conducting such a validation, with a focus on the widely used HPLC technique. By adhering to the principles outlined herein and the referenced international guidelines, researchers and scientists can ensure the generation of high-quality, reliable, and defensible analytical data. It is imperative to remember that while this guide offers a robust template, the specific experimental conditions and acceptance criteria should be tailored to the specific analytical procedure and its intended use.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole
For professionals in the vanguard of research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we handle, including their safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for the disposal of 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole (CAS No. 92114-71-1). Our approach is rooted in the principles of chemical safety, regulatory compliance, and environmental stewardship, ensuring that every step is not just a procedure, but a scientifically validated measure of protection.
Compound Identification and Hazard Assessment: The "Why" Behind the Protocol
The benzimidazole core and the presence of a phenylthio (organosulfur) group dictate the necessary precautions.[1][2] Fenbendazole, a closely related structure, is classified with reproductive toxicity and is noted as being very toxic to aquatic life with long-lasting effects.[3][4] Other derivatives are known irritants to the skin, eyes, and respiratory system.[5][6][7] Therefore, we must handle 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole as a hazardous substance, with particular attention to its potential environmental toxicity.
| Property | Value | Source(s) |
| Chemical Name | 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole | [8][9] |
| CAS Number | 92114-71-1 | [2][8] |
| Molecular Formula | C₁₅H₁₄N₂OS | [2][9] |
| Molecular Weight | 270.35 g/mol | [2][8] |
| Appearance | Pale Beige to Light Grey Solid | [8] |
| Inferred Hazards | Potential for skin, eye, and respiratory irritation.[5][10] Harmful if swallowed.[6] Suspected reproductive toxicity and high aquatic toxicity.[3] |
The Core Directive: Segregation and Containment
The cardinal rule of chemical waste management is stringent segregation. Cross-contamination of waste streams can lead to dangerous chemical reactions, complicate the disposal process, and violate regulatory standards. All waste generated from handling 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole must be treated as hazardous chemical waste.[11][12]
Key Principles:
-
Do Not Mix: Never combine waste from this compound with other waste streams (e.g., biological, non-hazardous, or even other chemical wastes) unless explicitly instructed by your institution's Environmental Health & Safety (EHS) department.[13]
-
Prohibit Sewer Disposal: Under no circumstances should this chemical or its rinsate be disposed of down the drain.[14][15] Its presumed aquatic toxicity makes sewer disposal a significant environmental risk.[3]
-
Use Compatible Containers: Waste must be collected in containers made of a compatible material (e.g., High-Density Polyethylene - HDPE) that are in good condition, with a secure, leak-proof screw cap.[12][16] The original product container is often a suitable choice for waste collection.[12]
Step-by-Step Disposal Protocol: A Self-Validating Workflow
This protocol is designed to be a closed-loop system, ensuring that from the point of generation to the final hand-off for disposal, the waste is contained, identified, and handled safely.
Prerequisites: Personal Protective Equipment (PPE)
Before initiating any disposal-related tasks, the following PPE is mandatory. This is your first and most critical line of defense.
-
Eye Protection: Tightly fitting safety goggles or safety glasses with side-shields.[17]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.[17]
-
Body Protection: A lab coat must be worn.[17]
-
Work Area: All handling of the compound and its waste should occur within a well-ventilated area, preferably a certified chemical fume hood.[17]
Protocol 3.1: Disposal of Solid Waste
This includes unused or expired pure compound, as well as contaminated consumables.
-
Designate a Waste Container: Select a clearly labeled, dedicated hazardous waste container. The label must include the words "Hazardous Waste," the full chemical name: "2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole," the building and room number, and an indication of the hazards (e.g., "Toxic," "Environmental Hazard").[12]
-
Transfer Waste: Carefully transfer the solid waste into the designated container using appropriate tools (e.g., spatula, weighing paper). Minimize the generation of dust.[5]
-
Contaminated Materials: Place all contaminated disposables, such as weighing paper, pipette tips, and gloves, directly into the same hazardous waste container.
-
Secure the Container: After adding waste, securely fasten the cap. The container must remain closed at all times except when actively adding waste.[12][18]
Protocol 3.2: Disposal of Contaminated Solutions
This applies to solutions where the compound was used as a solute.
-
Aqueous & Organic Solutions: Collect all solutions containing 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole in a dedicated, properly labeled hazardous liquid waste container. Do not mix with other solvent waste streams (e.g., halogenated or non-halogenated) unless approved by your EHS office.[19][20]
-
Container Labeling: The liquid waste container must be labeled with the same information as the solid waste container, including the name of the solvent and the approximate concentration of the benzimidazole compound.
-
Headspace: Do not overfill the container. Leave at least 10% headspace (about one inch) to allow for vapor expansion.[12]
Protocol 3.3: Decontamination of Empty Containers
Empty containers that once held the pure compound are not considered non-hazardous until properly decontaminated.[11]
-
Initial Rinse: Perform a "triple rinse" procedure. For the first rinse, add a small amount of a suitable solvent, such as acetone or ethanol, to the empty container.[11]
-
Collect Rinsate: Securely cap the container and shake to ensure the solvent contacts all interior surfaces. Decant this first rinsate into your designated hazardous liquid waste container for 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole.[11] This first rinse is considered acutely hazardous.
-
Subsequent Rinses: Repeat the rinsing process two more times. Depending on local regulations, these subsequent rinses may also need to be collected as hazardous waste.[11] Consult your institution's EHS guidelines for final determination.
-
Final Container Disposal: Once triple-rinsed, deface or remove the original label to prevent reuse. The decontaminated container can now be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policy.[11]
Disposal Workflow Visualization
The following diagram illustrates the decision-making and operational flow for the proper disposal of 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole waste.
Caption: Disposal workflow for 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole.
Regulatory Framework and Final Disposition
All hazardous waste disposal activities are governed by regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), and corresponding state and local authorities.[16][21] Academic and research laboratories may operate under specific guidelines, such as Subpart K of the RCRA generator regulations, which provides alternative standards for managing laboratory hazardous waste.[21]
The final step in this process is the transfer of the properly segregated, contained, and labeled waste to your institution's designated satellite accumulation area (SAA) for subsequent pickup and disposal by a licensed hazardous waste management company.[12] These professional handlers are equipped to transport and dispose of the chemical in a manner that is environmentally sound, typically via high-temperature incineration, which is the preferred method for many organic compounds.[20]
By adhering to this comprehensive guide, you are not only ensuring the safety of yourself and your colleagues but also upholding the highest standards of scientific responsibility and environmental protection.
References
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- Sigma-Aldrich. (2024, September 8). Safety Data Sheet.
- BenchChem. (n.d.). Proper Disposal of 2-Vinyl-1H-benzimidazole: A Guide for Laboratory Professionals.
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- Regulations.gov. (2023, January 11). Carbamic acid, [5-(phenylthio)-1H-benzimidazol-2-yl]-, methyl ester.
- ChemicalBook. (2025, January 27). 2-(MethoxyMethyl)-5-(phenylthio)-1H-benziMidazole | 92114-71-1.
- Cayman Chemical. (2025, November 24). Fenbendazole - Safety Data Sheet.
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Personal protective equipment for handling 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole
Essential Safety and Handling Guide for 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Integrity
Understanding the Hazard: A Proactive Approach
2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole, with the molecular formula C15H14N2OS, is recognized as Febantel Related Compound B.[1][2][3] Benzimidazole derivatives, as a class, can present several health hazards. Based on data from similar compounds, this substance should be handled with caution as it may cause skin irritation, serious eye irritation, and respiratory irritation.[4][5][6] Furthermore, some benzimidazoles are suspected of causing cancer and reproductive toxicity.[7] Therefore, minimizing exposure is the primary objective.
Key Principles of Safe Handling:
-
Assume Hazard: In the absence of specific data, treat the compound with a high degree of caution.
-
Exposure Minimization: Employ a combination of engineering controls, personal protective equipment, and stringent work practices to prevent contact.
-
Preparedness: Be fully aware of emergency procedures before you begin any work.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of PPE is non-negotiable. The following table outlines the mandatory PPE for handling 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole.
| Protection Area | Required Equipment | Standards & Specifications | Key Considerations |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields. A face shield may also be used for full facial protection.[8] | Must conform to EN 166 (EU) or be NIOSH (US) approved. | Essential to protect against dust particles and splashes.[5][6] |
| Skin Protection | Chemical-resistant, disposable gloves (e.g., nitrile). A disposable, long-sleeved, back-closing gown with tight-fitting cuffs.[8] | Gloves must be inspected prior to use. Change gloves every 30 minutes or immediately if contaminated.[8][9] | Double gloving is required for handling hazardous compounds.[8][9] Gowns worn in hazardous areas should not be worn elsewhere.[8] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Use respirators and components tested and approved under appropriate government standards.[10] | Required when handling the powder outside of a certified chemical fume hood or during spill cleanup. Surgical masks do not provide adequate respiratory protection.[8][10] |
| Foot Protection | Closed-toe shoes. | N/A | Standard laboratory practice. |
PPE Donning and Doffing Workflow
Proper procedure for putting on and removing PPE is critical to prevent cross-contamination.
Caption: Sequential process for donning and doffing PPE to minimize exposure.
Operational Plan: A Step-by-Step Guide to Safe Handling
This procedural workflow is designed to guide you through the safe handling of 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole from receipt to storage.
Step 1: Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5][6][11]
-
Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible and in good working order before beginning any work.
-
PPE Inspection: Before use, thoroughly inspect all PPE for signs of damage or degradation.[11]
Step 2: Safe Handling Protocol
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.[4][11][12]
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[5][6] Do not breathe dust, fumes, or vapors.[5][6][7]
-
Hygiene Practices: After handling, wash hands and any exposed skin thoroughly with soap and water.[5] Do not eat, drink, or smoke in the laboratory area.[11]
-
Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[2][5]
Emergency Procedures: Spill and Exposure Management
Preparedness is key to mitigating the impact of an accidental release or exposure.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Don Appropriate PPE: Before attempting cleanup, don the full PPE as described above, including respiratory protection.
-
Contain the Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Clean Up: Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal. Avoid generating dust.[4]
-
Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]
-
Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[5][6]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the safe handling of this compound.
-
Waste Product: All waste material must be disposed of in accordance with federal, state, and local environmental regulations.[4][5][11] Leave the chemical in its original container and do not mix it with other waste.[4][11]
-
Contaminated Materials: All disposable PPE and spill cleanup materials should be placed in a sealed, labeled container and disposed of as hazardous waste.
-
Contaminated Packaging: Treat uncleaned containers as you would the product itself.[4][11] Dispose of them through a licensed waste disposal company.
Caption: Workflow for the proper disposal of hazardous waste.
By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity and quality of your research.
References
-
Regulations.gov. (n.d.). Carbamic acid, [5-(phenylthio)-1H-benzimidazol-2-yl]-, methyl ester. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole. PubChem Compound Summary for CID 13166633. Retrieved from [Link]
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GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Personal Protective Equipment. In Chemical and Biological Terrorism: Research and Development to Improve Civilian Medical Response. National Academies Press (US). Retrieved from [Link]
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Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
